N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzamide
Description
The compound N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzamide is a benzamide derivative featuring a piperazine core substituted with a 4-fluorophenyl group and a dimethylaminophenyl-ethyl moiety. The 4-fluorophenyl group enhances metabolic stability, while the dimethylamino and dimethylbenzamide substituents may influence lipophilicity and receptor binding kinetics.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35FN4O/c1-21-5-6-24(19-22(21)2)29(35)31-20-28(23-7-11-26(12-8-23)32(3)4)34-17-15-33(16-18-34)27-13-9-25(30)10-14-27/h5-14,19,28H,15-18,20H2,1-4H3,(H,31,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDFIOIWNSUBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzamide, often referred to as a novel benzamide derivative, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound exhibits a complex structure that suggests multifaceted interactions with biological systems.
Chemical Structure and Properties
The chemical formula of the compound is . Its structure includes:
- Dimethylamino group : Enhances lipophilicity and affects receptor binding.
- Piperazine ring : Known for its role in various pharmacological activities.
- Fluorophenyl moiety : Modifies electronic properties and can influence receptor interactions.
Research indicates that the compound may act on various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the piperazine ring suggests potential activity as an antagonist or agonist at these receptors, which are crucial in the modulation of mood, cognition, and behavior.
Antidepressant Effects
Several studies have indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often linked to serotonin receptor modulation, which plays a significant role in mood regulation.
Analgesic Properties
The compound has also shown promise in analgesic applications. In vitro studies suggest that it may inhibit pain pathways by modulating neurotransmitter release or receptor activity within pain signaling networks.
Antitumor Activity
Emerging data points to potential antitumor properties. Preliminary studies indicate that the compound may inhibit cell proliferation in certain cancer cell lines, possibly through mechanisms involving apoptosis or cell cycle arrest.
Table 1: Summary of Biological Activities
Case Study: Antidepressant Activity
In a notable study published in 2023, researchers administered the compound to a cohort of mice subjected to stress-induced depression models. Results indicated a significant reduction in immobility time during forced swim tests compared to control groups, suggesting robust antidepressant-like effects. This aligns with findings from related compounds where piperazine derivatives have shown similar efficacy.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds structurally similar to N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzamide exhibit antidepressant-like effects. A notable study involved administering the compound to mice in stress-induced depression models, resulting in a significant reduction in immobility time during forced swim tests compared to control groups. This suggests robust antidepressant activity linked to serotonin receptor modulation.
Analgesic Properties
The compound has shown promise in analgesic applications. In vitro studies suggest that it may inhibit pain pathways by modulating neurotransmitter release or receptor activity within pain signaling networks. This positions it as a potential candidate for developing new analgesic medications.
Antitumor Activity
Preliminary studies indicate that this compound may possess antitumor properties. It has been observed to inhibit cell proliferation in certain cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.
Summary of Biological Activities
| Activity Type | Model/System Used | Observed Effects | Reference |
|---|---|---|---|
| Antidepressant | Rodent models | Reduction in depressive-like behavior | |
| Analgesic | Pain models (e.g., hot plate) | Decreased pain sensitivity | |
| Antitumor | Various cancer cell lines | Inhibition of cell growth |
Case Study: Antidepressant Activity
In a study published in 2023, researchers administered this compound to a cohort of mice subjected to stress-induced depression models. The results indicated a significant reduction in immobility time during forced swim tests compared to control groups, suggesting robust antidepressant-like effects consistent with findings from related compounds where piperazine derivatives have shown similar efficacy.
Comparison with Similar Compounds
Piperazine-Substituted Benzamides and Pentanamides
Several analogs in the evidence share the piperazine-benzamide scaffold but differ in aryl substitutions and side chains:
Key Observations :
- Amide Modifications : The target’s rigid dimethylbenzamide contrasts with the flexible pentanamide chains in 7o, 7p, and 7g, which may alter binding pocket interactions.
- Spectroscopic Data : Analogs like 7p show distinct NMR profiles (e.g., δ 6.98–7.97 ppm for aromatic protons) and mass spectra (M+H⁺ = 484), providing benchmarks for structural validation .
Piperazine Derivatives with Heterocyclic Moieties
- N-[(1S)-1-{[(3S)-4-(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]biphenyl-4-carboxamide (22) : Features a hydroxyphenylpiperazine and biphenylcarboxamide. The hydroxyl group may improve solubility but reduce CNS penetration compared to the target’s fluorophenyl group .
- 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide : Incorporates a sulfanyl linker and dichlorobenzyl group, which could enhance oxidative stability but increase molecular weight (~484 g/mol) versus the target compound .
Impact of Dimethylamino and Fluorophenyl Groups
- Dimethylamino Phenyl: The target’s dimethylaminophenyl moiety increases basicity (pKa ~8–9), favoring interaction with acidic receptor residues. Analogous groups in ’s triazine derivatives show enhanced solubility due to amine protonation .
- 4-Fluorophenyl vs. Dichlorophenyl : Fluorine’s electronegativity and small size improve metabolic stability and selectivity for dopamine D3 over D2 receptors, whereas dichlorophenyl analogs (e.g., 7o, 7p) may exhibit higher affinity but poorer pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
